![molecular formula C7H7N3O5 B2865260 N-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]glycine CAS No. 446830-14-4](/img/structure/B2865260.png)
N-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]glycine is a unique and complex organic compound that features a combination of glycine and a pyrimidinone derivative. This compound has captured the interest of scientists due to its distinctive structure and potential applications in various fields, including chemistry, biology, and medicine. It is known for its reactivity and involvement in a variety of chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]glycine typically involves the reaction of glycine with a pyrimidinone derivative. One common method includes:
Condensation Reaction: : Glycine is reacted with 2,4,6-trioxotetrahydropyrimidine under acidic or basic conditions to facilitate the formation of the desired compound.
Purification: : The product is then purified using crystallization or chromatographic techniques to ensure its purity.
Industrial Production Methods
Industrial production of this compound may involve scalable techniques such as continuous flow synthesis, which allows for the efficient production of large quantities. Optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.
化学反应分析
Types of Reactions
N-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]glycine undergoes several types of chemical reactions:
Oxidation: : It can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: : Reduction can occur in the presence of reducing agents such as sodium borohydride.
Substitution: : Substitution reactions can take place at the glycine or pyrimidinone moieties.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: : Conditions typically involve the use of nucleophiles or electrophiles, depending on the desired substitution.
Major Products
科学研究应用
N-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]glycine has a wide range of applications:
Chemistry: : Used as a reagent or intermediate in organic synthesis.
Biology: : Studied for its potential role in biochemical pathways and as a probe in biological assays.
Medicine: : Investigated for its therapeutic potential, particularly in the treatment of certain diseases due to its bioactive properties.
Industry: : Applied in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals.
作用机制
The mechanism by which N-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]glycine exerts its effects involves interaction with specific molecular targets. It can:
Bind to enzymes: : Modulating their activity and influencing biochemical pathways.
Interact with receptors: : Affecting cellular signaling and function.
Participate in metabolic pathways: : Acting as a substrate or inhibitor, thereby altering metabolic processes.
相似化合物的比较
Similar Compounds
N-(2,4,6-trioxo-1,2,3,6-tetrahydropyrimidin-5-yl)acetamide
N-(2,4,6-trioxo-1,2,3,6-tetrahydropyrimidin-5-yl)propanoic acid
N-(2,4,6-trioxo-1,2,3,6-tetrahydropyrimidin-5-yl)butanoic acid
Uniqueness
N-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]glycine stands out due to its unique combination of glycine and pyrimidinone moieties, which confer distinct reactivity and potential biological activity. Unlike its analogs, this compound shows a higher propensity for certain chemical reactions, making it particularly valuable in research and industrial applications.
属性
IUPAC Name |
2-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O5/c11-4(12)2-8-1-3-5(13)9-7(15)10-6(3)14/h1H,2H2,(H,11,12)(H3,9,10,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPFFYIILVLZED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N=CC1=C(NC(=O)NC1=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
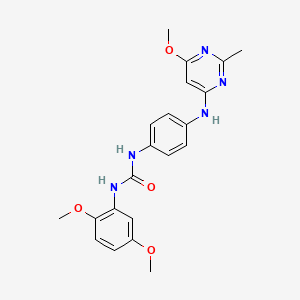
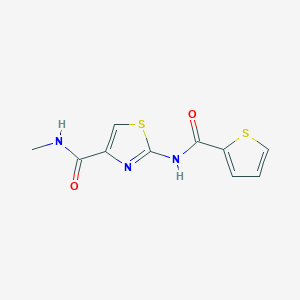
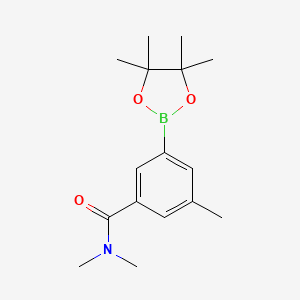
![N-(2-(6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2865186.png)
![Methyl 6-(2-aminoethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2865187.png)
![N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-3-(trifluoromethyl)benzamide](/img/structure/B2865188.png)
![2-phenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2865189.png)
![N-cyclohexyl-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2865190.png)
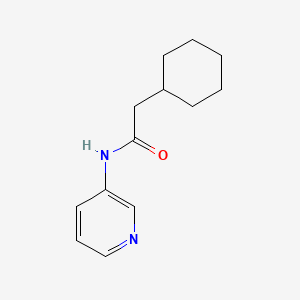
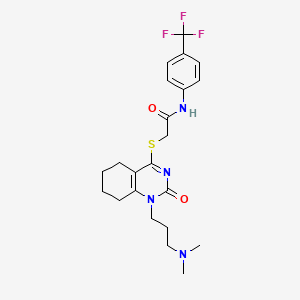
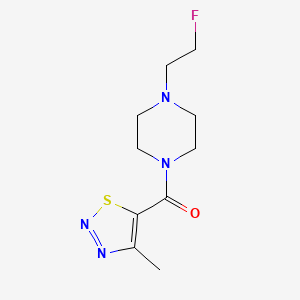
![4,4-Dimethyl-1-oxaspiro[2.6]nonane](/img/structure/B2865195.png)
![Tert-butyl 2-amino-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B2865198.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2865199.png)
